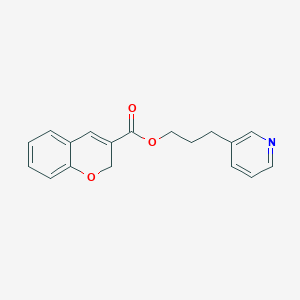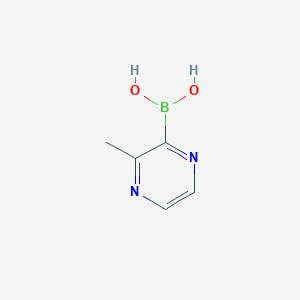![molecular formula C15H14N6S2 B12941580 Bis(4-(methylthio)-7H-pyrrolo[2,3-d]pyrimidin-7-yl)methane CAS No. 87791-31-9](/img/structure/B12941580.png)
Bis(4-(methylthio)-7H-pyrrolo[2,3-d]pyrimidin-7-yl)methane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(4-(methylthio)-7H-pyrrolo[2,3-d]pyrimidin-7-yl)methane is a complex organic compound belonging to the class of heterocyclic compounds. This compound features a pyrrolo[2,3-d]pyrimidine core, which is a bicyclic structure composed of fused pyrrole and pyrimidine rings. The presence of methylthio groups at the 4-position of the pyrrolo ring adds to its chemical uniqueness and potential reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Bis(4-(methylthio)-7H-pyrrolo[2,3-d]pyrimidin-7-yl)methane typically involves multi-step organic reactions. One common method is the Biginelli-type reaction, which involves the condensation of aryl aldehydes with barbituric acid and thiourea in the presence of a catalyst such as ceric ammonium nitrate . The reaction proceeds through nucleophilic addition, cyclocondensation, and oxidative steps to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient conversion and minimal by-products.
Analyse Des Réactions Chimiques
Types of Reactions
Bis(4-(methylthio)-7H-pyrrolo[2,3-d]pyrimidin-7-yl)methane undergoes various chemical reactions, including:
Oxidation: The methylthio groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the pyrimidine ring can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methylthio groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, thiols, or halides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced pyrimidine derivatives.
Substitution: Various substituted pyrrolo[2,3-d]pyrimidine derivatives.
Applications De Recherche Scientifique
Bis(4-(methylthio)-7H-pyrrolo[2,3-d]pyrimidin-7-yl)methane has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand due to its unique structure.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of Bis(4-(methylthio)-7H-pyrrolo[2,3-d]pyrimidin-7-yl)methane involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The presence of the pyrrolo[2,3-d]pyrimidine core allows it to mimic natural nucleotides, potentially interfering with DNA or RNA synthesis .
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiazolo[4,5-d]pyrimidin-7(6H)-ones: These compounds share a similar bicyclic structure but with a thiazole ring instead of a pyrrole ring.
Pyrimido[4,5-d]pyrimidines: These compounds have a similar pyrimidine core but differ in the substitution pattern and additional ring structures.
Uniqueness
Bis(4-(methylthio)-7H-pyrrolo[2,3-d]pyrimidin-7-yl)methane is unique due to the presence of methylthio groups and its specific bicyclic structure. This uniqueness contributes to its distinct chemical reactivity and potential biological activities.
Propriétés
Numéro CAS |
87791-31-9 |
|---|---|
Formule moléculaire |
C15H14N6S2 |
Poids moléculaire |
342.4 g/mol |
Nom IUPAC |
4-methylsulfanyl-7-[(4-methylsulfanylpyrrolo[2,3-d]pyrimidin-7-yl)methyl]pyrrolo[2,3-d]pyrimidine |
InChI |
InChI=1S/C15H14N6S2/c1-22-14-10-3-5-20(12(10)16-7-18-14)9-21-6-4-11-13(21)17-8-19-15(11)23-2/h3-8H,9H2,1-2H3 |
Clé InChI |
WNMYHFKXXFUGHB-UHFFFAOYSA-N |
SMILES canonique |
CSC1=NC=NC2=C1C=CN2CN3C=CC4=C3N=CN=C4SC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Octadecylbenzo[b]benzo[4,5]thieno[2,3-d]thiophene](/img/structure/B12941498.png)

![2-Bromo-5-methyl-thieno[3,2-c]pyridin-4-one](/img/structure/B12941503.png)

![2-Triacontylbenzo[b]benzo[4,5]thieno[2,3-d]thiophene](/img/structure/B12941512.png)

![(R)-9-Bromo-10-chloro-1,2,3,4,12,12a-hexahydro-6H-benzo[f]pyrazino[2,1-c][1,4]oxazepine-8-carbonitrile](/img/structure/B12941522.png)

![6,6'-Di(pyridin-4-yl)-[1,1'-binaphthalene]-2,2'-diamine](/img/structure/B12941538.png)



![Rel-(2R,3R)-7-bromo-6-(4-fluorophenyl)-2,3-dimethyl-2,3-dihydropyrazolo[5,1-b]oxazole](/img/structure/B12941573.png)

